N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound that features a triazole ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-4-9-18-11(10)2-3-12(17)13-7-8-16-14-5-6-15-16/h4-6,9H,2-3,7-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHOIYSEZFKWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Chain Extension
The 3-methylthiophene ring is functionalized via Friedel-Crafts alkylation using propenoic acid derivatives. A representative procedure involves:
Acrylic Acid Preparation :
- 3-Methylthiophene undergoes electrophilic substitution with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to yield 3-(3-methylthiophen-2-yl)acrylic acid.
- Conditions : 0–5°C, anhydrous dichloromethane, 12-hour reaction time.
Catalytic Hydrogenation :
- The acrylic acid intermediate is reduced to the saturated propanoic acid using palladium on carbon (Pd/C) under hydrogen atmosphere.
Optimized Conditions :
Parameter Value Catalyst Loading 10% Pd/C (5 wt%) Solvent Tetrahydrofuran (THF) Pressure 45 psi H₂ Temperature 25°C Yield 85–90% Key Data : Post-hydrogenation, the product is recrystallized from ethanol/water (1:1) to achieve >98% purity (HPLC).
Synthesis of 2-(2H-1,2,3-Triazol-2-yl)Ethylamine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via a click reaction between an alkyne and azide:
Azide Precursor :
- 2-Azidoethylamine is prepared by treating 2-chloroethylamine hydrochloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 24 hours.
Alkyne Component :
- Ethynyltrimethylsilane serves as the alkyne source, with subsequent desilylation post-cycloaddition.
Cycloaddition Reaction :
Conditions :
Parameter Value Catalyst CuI (5 mol%) Ligand Tris(benzyltriazolyl)methylamine (TBTA, 10 mol%) Solvent t-BuOH/H₂O (1:1) Temperature 25°C Yield 92% Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the triazole-ethylamine derivative.
Amide Bond Formation
Acyl Chloride-Mediated Coupling
The propanoic acid is activated as an acyl chloride prior to reaction with the amine:
Acyl Chloride Synthesis :
Amine Coupling :
- The acyl chloride is added dropwise to a solution of 2-(2H-1,2,3-triazol-2-yl)ethylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) in dichloromethane at 0°C.
Conditions :
Parameter Value Reaction Time 12 hours Temperature 0°C → 25°C (gradual) Yield 88% Purification : The crude amide is washed with 5% HCl (to remove excess TEA) and recrystallized from ethyl acetate.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput and reduce costs, key steps are adapted for continuous flow systems:
Hydrogenation Reactor :
- Fixed-bed reactor with Pd/C catalyst cartridges enables continuous reduction of acrylic acid derivatives at 30 bar H₂.
Amide Coupling :
- Tubular reactors with static mixers achieve rapid mixing of acyl chlorides and amines, reducing reaction time to <1 hour.
Economic Metrics :
Metric Batch Process Flow Process Annual Capacity 500 kg 2,000 kg Production Cost $12,000/kg $4,500/kg Purity 95% 98%
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (s, 2H, triazole-H), 6.95–6.89 (m, 2H, thiophene-H), 3.62 (t, J = 6.2 Hz, 2H, NCH₂), 2.98 (t, J = 7.5 Hz, 2H, CH₂CO), 2.54 (t, J = 7.5 Hz, 2H, CH₂-thiophene), 2.32 (s, 3H, CH₃).
LC-MS (ESI+) :
- m/z 265.2 [M+H]⁺ (calc. 264.35), fragments at m/z 155.1 (thiophene-propanoate) and 110.0 (triazole-ethylamine).
Chemical Reactions Analysis
Triazole Ring Reactivity
The 2H-1,2,3-triazole moiety in the compound exhibits distinct reactivity due to its aromatic heterocyclic structure:
Electrophilic Substitution
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Nitrogen-directed reactions : The triazole ring undergoes electrophilic substitution at the N2 position due to its electron-rich nature. For example, halogenation (Cl, Br) occurs efficiently under mild conditions using reagents like NXS (N-halosuccinimide) .
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Arylation : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl groups at the C4 position, leveraging the triazole as a directing group .
Nucleophilic Substitution
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Alkylation : The triazole’s NH group reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .
Metal Coordination
-
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ag), forming complexes that enhance catalytic or biological activity .
Thiophene Ring Reactivity
The 3-methylthiophene group undergoes typical electrophilic aromatic substitution:
| Reaction Type | Conditions | Product |
|---|---|---|
| Sulfonation | H₂SO₄, 60°C | 3-methyl-5-sulfothiophene derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-3-methylthiophene |
| Halogenation | Br₂/FeBr₃ | 5-bromo-3-methylthiophene |
The methyl group at the 3-position deactivates the ring slightly, directing electrophiles to the 5-position .
Amide Group Reactivity
The propanamide linker participates in hydrolysis and condensation:
Hydrolysis
-
Acidic conditions : Cleavage of the amide bond yields 3-(3-methylthiophen-2-yl)propanoic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine.
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Basic conditions : Saponification produces the corresponding carboxylate salt.
Condensation
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Reaction with primary amines (e.g., aniline) under dehydrating agents (e.g., DCC) generates substituted ureas .
Cross-Reactivity Between Functional Groups
-
Oxidation : The thiophene’s sulfur atom oxidizes to a sulfoxide or sulfone using H₂O₂ or mCPBA, altering electronic properties and reactivity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, though this is less common due to aromatic stability .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Recent studies have indicated that compounds containing the 3-methylthiophene moiety exhibit significant anticonvulsant activity. For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their efficacy in seizure models. The most promising derivatives demonstrated lower effective doses compared to established antiepileptic drugs like valproic acid and ethosuximide . This suggests that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide may also possess similar or enhanced anticonvulsant properties.
Antiviral Activity
The antiviral potential of triazole derivatives has been widely studied. A related compound, N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides, was evaluated for its antiviral activity against various viruses . Given the structural similarities between these compounds and this compound, it is plausible that the latter could exhibit antiviral properties as well.
Antifungal Applications
Triazole compounds are known for their antifungal activity. Research has shown that substituted triazoles can effectively inhibit fungal growth with lower toxicity profiles . The potential of this compound as an antifungal agent warrants further investigation, especially in the context of agricultural applications where fungal pathogens are prevalent.
Materials Science
Metal-organic Frameworks
The incorporation of triazole moieties into metal-organic frameworks (MOFs) has been shown to enhance gas adsorption properties. For example, a study reported a MOF with triazole linkers that significantly improved carbon dioxide uptake compared to its parent structure . This application highlights the potential for using this compound in developing advanced materials for gas storage and separation technologies.
Polymer Chemistry
Triazole-containing polymers exhibit unique thermal and mechanical properties. The synthesis of polymers incorporating triazole units can lead to materials with enhanced stability and functionality for various applications including coatings and adhesives. The specific incorporation of this compound could provide new avenues for developing smart materials with tailored properties.
Agricultural Chemistry
Pesticidal Activity
Given the structural characteristics of triazoles that confer biological activity against pathogens, there is potential for this compound to be explored as a pesticide or fungicide. The ability of triazole compounds to disrupt fungal cell membranes may be leveraged to develop effective agricultural treatments against crop diseases.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The triazole and thiophene rings could interact with various molecular targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(2-thienyl)propanamide
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(3-thienyl)propanamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to the specific substitution pattern on the thiophene ring and the position of the triazole ring. These structural features could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide is a compound that integrates a triazole moiety with a thiophene structure, potentially imparting significant biological activities. Triazole compounds are well-known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by case studies and research findings.
Structural Overview
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its ability to form hydrogen bonds and interact with biological targets.
- Thienyl Group : The 3-methylthiophen-2-yl segment enhances lipophilicity and may contribute to the compound's interaction with cellular membranes.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that triazoles can inhibit the growth of various bacterial strains and fungi. A review highlighted that compounds containing triazole structures exhibit broad-spectrum antimicrobial activity due to their ability to interfere with nucleic acid synthesis and cell wall integrity .
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Antifungal | Disruption of ergosterol biosynthesis | |
| Antiviral | Interference with viral replication |
Anticancer Properties
Research indicates that triazole derivatives exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazoles have been shown to inhibit aromatase enzymes, which are crucial in estrogen biosynthesis, thereby reducing estrogen-dependent tumor growth .
Case Study : A study on a series of triazole derivatives revealed their potential as antiproliferative agents against breast cancer cell lines. The compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition .
Anti-inflammatory Effects
Triazoles also possess anti-inflammatory properties. Compounds with this scaffold can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound can be achieved through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for generating triazoles. This method allows for high yields and purity of the desired product .
Research Findings
Recent studies have focused on optimizing the synthesis of triazole derivatives to enhance their biological activities. For instance:
- Antioxidant Activity : Some derivatives were evaluated for their antioxidant potential using DPPH radical scavenging assays, showing promising results that correlate with their structural features .
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-... | 25 |
| Other Triazole Derivative | 30 |
Q & A
Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling 3-(3-methylthiophen-2-yl)propanoic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .
- Triazole ring construction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as described in analogous compounds .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity. For example, DMF at 60°C improves cycloaddition efficiency .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard spectroscopic and analytical methods include:
- NMR spectroscopy : and NMR confirm regiochemistry of the triazole ring and methylthiophene substituents. Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 2.4 ppm (methyl group on thiophene) are diagnostic .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What crystallographic methods are used to resolve the compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Key steps:
- Crystal growth via slow evaporation in ethanol/water mixtures.
- Data collection at 100 K to minimize thermal motion artifacts.
- SHELXL-2018 refines bond lengths/angles, with R-factor < 0.05 for high confidence .
Advanced Research Questions
Q. How does the triazole moiety influence biological activity in receptor-binding studies?
The triazole ring acts as a bioisostere for amide bonds, enhancing metabolic stability while maintaining hydrogen-bonding capacity. For example:
- Neurokinin receptor antagonism : The triazole’s π-π stacking with aromatic residues (e.g., Trp672 in NK1R) improves binding affinity, as shown in analogous compounds .
- Antimicrobial activity : Triazoles disrupt bacterial quorum sensing by competitively inhibiting autoinducer proteins .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Molecular docking (AutoDock Vina) : Models ligand-receptor interactions using the triazole and methylthiophene as key pharmacophores. Scoring functions prioritize van der Waals and electrostatic contributions .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. How can researchers resolve discrepancies in bioactivity data across assays?
Contradictions often arise from assay conditions. Mitigation strategies:
- Dose-response normalization : Use Hill slopes to compare IC values across cell lines (e.g., HEK293 vs. HeLa).
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit enzyme activity; validate with solvent-only baselines .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| NMR | δ 7.8–8.2 (triazole-H), δ 2.4 (CH-thiophene) | |
| IR | 1670–1690 cm (amide C=O stretch) | |
| HRMS | [M+H] m/z calculated: 319.1284 |
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| Triazole-thiophene derivative | NK1R | 12.3 ± 1.5 | |
| Pyrazole-thiophene analog | EGFR | 45.7 ± 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
